An In-depth Technical Guide to Alanine Aminotransferase (ALT) in Cellular Metabolism
An In-depth Technical Guide to Alanine Aminotransferase (ALT) in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanine (B10760859) aminotransferase (ALT), a pivotal enzyme in cellular metabolism, plays a central role in the intersection of carbohydrate and amino acid metabolism. Predominantly known as a clinical biomarker for liver health, its fundamental functions extend deep into metabolic regulation, including the glucose-alanine cycle, gluconeogenesis, and nitrogen homeostasis. This technical guide provides a comprehensive overview of ALT's function, its isoforms (ALT1 and ALT2), their distinct tissue distribution and subcellular localization, and their kinetic properties. Detailed experimental protocols for the quantification of ALT activity and its substrates are provided, alongside a workflow for studying the glucose-alanine cycle using stable isotope tracers. Furthermore, this guide explores the transcriptional regulation of ALT expression and its implications for metabolic diseases and drug development.
Core Function and Metabolic Significance
Alanine aminotransferase, formerly known as serum glutamic-pyruvic transaminase (SGPT), is a transaminase enzyme (EC 2.6.1.2) that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate. This reaction yields pyruvate (B1213749) and L-glutamate.[1] This seemingly simple reaction is a critical link between amino acid metabolism and the citric acid cycle.[2]
The reaction can be summarized as follows:
L-alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate [1]
This reversible process allows ALT to participate in both amino acid catabolism and anabolism, depending on the metabolic needs of the cell. The enzyme requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor for its catalytic activity.[1]
Role in the Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form.[3][4][5] During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate, a product of glycolysis, to form alanine. This reaction is catalyzed by ALT.[3] Alanine is then released into the bloodstream and transported to the liver.
In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate and releasing the amino group.[3] The pyruvate can then be used as a substrate for gluconeogenesis to produce glucose, which is released back into the bloodstream to be used by tissues such as the brain and muscles. The amino group is converted to urea (B33335) and excreted.[3] This cycle allows for the net transfer of carbon skeletons from muscle to the liver for glucose production and the safe transport of ammonia.
Alanine Aminotransferase Isoforms: ALT1 and ALT2
Humans express two distinct isoforms of ALT, ALT1 (also known as GPT) and ALT2 (also known as GPT2), which are encoded by separate genes.[6] These isoforms exhibit different tissue distributions and subcellular localizations, suggesting distinct physiological roles.
Tissue Distribution and Subcellular Localization
The differential expression of ALT1 and ALT2 is crucial for understanding their specific metabolic contributions in various organs.
-
ALT1 (GPT): This isoform is predominantly found in the cytoplasm.[6] It is highly expressed in the liver, intestine, and kidney, with lower levels in skeletal muscle and heart.[6][7] The high concentration of ALT1 in hepatocytes is the primary reason why serum ALT levels are a sensitive marker of liver damage.[8]
-
ALT2 (GPT2): In contrast, ALT2 is a mitochondrial enzyme.[6] It is highly expressed in muscle, brain, and adipose tissue, with lower levels in the liver.[6][9]
The distinct subcellular localizations of ALT1 and ALT2 suggest a separation of their metabolic functions, with ALT1 playing a key role in cytosolic metabolic pathways and ALT2 contributing to mitochondrial metabolism.
Quantitative Data on ALT Isoforms
Tissue Expression Levels
The relative abundance of ALT1 and ALT2 mRNA and protein varies significantly across different tissues. The following table summarizes the expression patterns in rats, which are largely similar to those in humans.[6]
| Tissue | ALT1 mRNA Expression (Relative to Liver) | ALT2 mRNA Expression (Relative to Liver) | ALT1 Protein Expression (Relative) | ALT2 Protein Expression (Relative) |
| Liver | High | Moderate | High | Moderate |
| Small Intestine | Highest | Low | Highest | Nominal |
| Skeletal Muscle | Moderate | High | High | High |
| Heart | Moderate | Low | Moderate | Low |
| Kidney | Low | Low | Low | Low |
| Brain | Low | Moderate | Low | Moderate |
| White Adipose Tissue | Moderate | Moderate | Moderate | Moderate |
| Brown Adipose Tissue | Moderate | Low | Moderate | Low |
| Colon | Moderate | Low | Moderate | Nominal |
Data compiled from quantitative real-time PCR and Western blot analysis in rats.[6]
Kinetic Parameters
Understanding the kinetic properties of ALT isoforms is essential for modeling their metabolic function. While comprehensive comparative data for human ALT1 and ALT2 is limited, studies on recombinant enzymes provide valuable insights.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |
| Barley AlaAT | L-Alanine | 3.8 | - |
| Barley AlaAT | α-Ketoglutarate | 0.3 | - |
| Barley AlaAT | L-Glutamate | 0.8 | - |
| Barley AlaAT | Pyruvate | 0.2 | - |
| ALT (from serum) | L-Alanine | 10.12 | 0.48 mM/min |
| ALT (from serum) | L-Glutamate | 3.22 | 0.22 mM/min |
Km and Vmax values can vary depending on the source of the enzyme and assay conditions. The specific activity of purified human recombinant ALT1 is approximately 15-fold higher than that of ALT2.[8][10][11]
Regulation of ALT Expression and Activity
The expression and activity of ALT are tightly regulated to meet the metabolic demands of the cell.
Transcriptional Regulation
-
Activating Transcription Factor 4 (ATF4): Under conditions of metabolic stress, such as amino acid deprivation or endoplasmic reticulum (ER) stress, the expression of the ALT2 gene is upregulated. This induction is mediated by the transcription factor ATF4, suggesting a role for ALT2 in the cellular response to metabolic stress.[12]
-
Hypoxia-Inducible Factor (HIF)-2: In glioblastoma cells, hypoxia induces the expression of GPT2 through the transcription factor HIF-2, linking ALT2 to tumor metabolism and adaptation to low-oxygen environments.[10]
-
Nrg1 Repressor: In yeast, the expression of ALT1 and ALT2 is modulated by the Nrg1 repressor and the intracellular alanine pool. ALT1 is induced by alanine, consistent with a role in catabolism, while ALT2 is repressed by alanine, suggesting a role in biosynthesis.[13]
Post-Translational Modification and Allosteric Regulation
Currently, there is limited specific information available on the post-translational modifications (such as phosphorylation, acetylation, etc.) or allosteric regulation of human ALT isoforms.[5][14][15] Further research is needed to elucidate these potential regulatory mechanisms that could fine-tune ALT activity in response to metabolic signals.
Experimental Protocols
Measurement of ALT Activity in Tissue Homogenates
This protocol describes a colorimetric assay for determining ALT activity in tissue samples. The principle involves a coupled enzyme reaction where the pyruvate generated by ALT is used to produce a colored product.[8][16][17]
Materials:
-
ALT Assay Buffer
-
ALT Substrate Mix (L-alanine and α-ketoglutarate)
-
Pyruvate Standard
-
Colorimetric Probe
-
Enzyme Mix (containing enzymes for the coupled reaction)
-
96-well microplate
-
Microplate reader (570 nm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Excise and weigh 50-100 mg of tissue.
-
Rinse the tissue with ice-cold PBS to remove blood.
-
Homogenize the tissue in 200-400 µL of ice-cold ALT Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of pyruvate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.
-
Adjust the volume of each standard to 50 µL with ALT Assay Buffer.
-
-
Assay Reaction:
-
Add 10-50 µL of the tissue supernatant to the wells of the 96-well plate. Adjust the final volume to 50 µL with ALT Assay Buffer.
-
Prepare a Reaction Mix containing ALT Substrate Mix, Colorimetric Probe, and Enzyme Mix in ALT Assay Buffer according to the kit manufacturer's instructions.
-
Add 100 µL of the Reaction Mix to each well containing the standards and samples.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 nmol pyruvate) from all readings.
-
Plot the absorbance of the standards versus the amount of pyruvate to generate a standard curve.
-
Determine the amount of pyruvate generated in each sample from the standard curve.
-
Calculate ALT activity as µmol of pyruvate generated per minute per mg of protein.
-
Quantification of Intracellular Alanine and α-Ketoglutarate
Accurate measurement of ALT substrates is crucial for understanding its in vivo activity.
Protocol for Intracellular Alanine Measurement (Colorimetric): [9]
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer and deproteinize the lysate using a 10 kDa molecular weight cut-off spin filter.
-
-
Assay:
-
Use a commercial colorimetric assay kit for alanine. The principle often involves an enzymatic reaction that produces a colored product proportional to the alanine concentration.
-
Prepare a standard curve using the provided alanine standard.
-
Incubate samples and standards with the reaction mix according to the manufacturer's protocol.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the alanine concentration in the samples based on the standard curve.
-
Protocol for Intracellular α-Ketoglutarate Measurement (Fluorometric): [18][19]
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the provided assay buffer.
-
Deproteinize the sample using a 10 kDa spin filter.
-
-
Assay:
-
Utilize a commercial fluorometric assay kit for α-ketoglutarate. The assay typically involves an enzymatic reaction that generates a fluorescent product.
-
Prepare a standard curve with the α-ketoglutarate standard.
-
Incubate samples and standards with the reaction mix as per the kit's instructions.
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Determine the α-ketoglutarate concentration from the standard curve.
-
Western Blotting for ALT1 and ALT2 Protein Expression
This protocol allows for the semi-quantitative or quantitative analysis of ALT1 and ALT2 protein levels in tissue or cell lysates.[1][4][20][21]
Procedure:
-
Protein Extraction: Prepare protein lysates from tissues or cells as described in the ALT activity assay protocol. Determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ALT1 and ALT2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Metabolic Cycles
Caption: The central role of ALT in linking the Glucose-Alanine Cycle with core metabolic pathways.
Experimental Workflows
Caption: Experimental workflow for the colorimetric measurement of ALT activity in biological samples.
References
- 1. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. pnas.org [pnas.org]
- 4. addgene.org [addgene.org]
- 5. Post-translational modification - Wikipedia [en.wikipedia.org]
- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Expression, purification, and initial characterization of human alanine aminotransferase (ALT) isoenzyme 1 and 2 in High-five insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. GPT2 Is Induced by Hypoxia-Inducible Factor (HIF)-2 and Promotes Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamic Pyruvate Transaminase GPT2 Promotes Tumorigenesis of Breast Cancer Cells by Activating Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of alanine aminotransferase 1 interaction network via iTRAQ-based proteomics in alternating migration, invasion, proliferation and apoptosis of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoforms of alanine aminotransferases in human tissues and serum--differential tissue expression using novel antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
